Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a chlorinated phenoxy group, and various functional groups that contribute to its reactivity and utility in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Phenoxy Intermediate: This step involves the reaction of 4-chloro-2-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Amidation: The phenoxy intermediate undergoes amidation with an appropriate amine to introduce the acetamido group.
Cyclization: The resulting compound is then subjected to cyclization reactions to form the thiophene ring.
Esterification: Finally, the esterification of the carboxylate group completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate: Shares a similar phenoxy group but differs in the overall structure and functional groups.
Methyl 2-(4-chloro-3-methylphenoxy)propanoate: Another related compound with a methyl ester group instead of an ethyl ester.
Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate: Contains additional chlorine atoms on the phenoxy group, leading to different reactivity and properties.
Properties
Molecular Formula |
C23H27ClN2O5S |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H27ClN2O5S/c1-4-30-23(29)19-14(3)20(21(28)25-16-7-5-6-8-16)32-22(19)26-18(27)12-31-17-10-9-15(24)11-13(17)2/h9-11,16H,4-8,12H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
SPKJBARAQZQENG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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